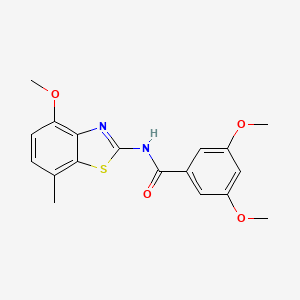

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-10-5-6-14(24-4)15-16(10)25-18(19-15)20-17(21)11-7-12(22-2)9-13(8-11)23-3/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUVXOCNAXSHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, followed by its coupling with the benzamide core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Comparative Analysis

Substituent Effects

- Methoxy vs.

- Positional Isomerism: The 6-methyl substitution in Y030-5240 vs.

Heterocyclic Scaffold Differences

- Benzothiazole vs.

- Naphthothiazole vs. Benzothiazole : The naphthothiazole derivative () exhibits higher lipophilicity (logP ≈ 3.8 vs. 2.5 for the target) due to its extended aromatic system, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

3,5-Dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following molecular formula: . Its structure includes two methoxy groups and a benzothiazole moiety, which contribute to its biological properties. The compound can undergo various chemical reactions such as oxidation and reduction, which may affect its biological activity.

Research indicates that this compound exhibits significant biological activity against various pathogens, particularly Mycobacterium tuberculosis. The compound functions by inhibiting key enzymes involved in bacterial metabolism, leading to disruption of critical biochemical pathways necessary for bacterial survival.

Antimicrobial Activity

The compound has shown promising results as an anti-tubercular agent. In vitro studies demonstrated that it effectively inhibits the growth of Mycobacterium tuberculosis by binding to the active sites of essential enzymes within the bacteria.

| Compound | Target Pathogen | Mechanism | IC50 (µM) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Enzyme inhibition | 5.0 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (e.g., A431 and A549). These compounds exhibited significant inhibitory effects on cell migration and reduced levels of inflammatory cytokines like IL-6 and TNF-α .

Study 1: Antitubercular Activity

In a study focusing on the synthesis and evaluation of benzothiazole derivatives, this compound was tested against Mycobacterium tuberculosis. The results indicated a strong correlation between structural modifications in benzothiazole derivatives and their antimicrobial efficacy. The compound displayed an IC50 value of 5 µM against M. tuberculosis, showcasing its potential as a lead compound for further drug development .

Study 2: Anticancer Activity

Another significant study assessed the anticancer properties of benzothiazole derivatives similar to this compound. The findings revealed that these compounds could inhibit the proliferation of cancer cells while promoting apoptosis. Notably, compound B7 from this study exhibited similar effects to lead compounds with established anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.